![molecular formula C21H23N3O2S B2392113 N-(2,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-37-0](/img/structure/B2392113.png)
N-(2,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Descripción
This compound is an acetamide derivative featuring a 2,4-dimethylphenyl group attached to the nitrogen atom and a sulfur-linked imidazole moiety substituted with a 4-ethoxyphenyl group.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-18-8-6-17(7-9-18)24-12-11-22-21(24)27-14-20(25)23-19-10-5-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHWUJLHBLOCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound with the molecular formula C21H23N3O2S and a molecular weight of 381.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of antiviral and anticancer activities.
Chemical Structure
The compound features an imidazole ring and a sulfur atom, which are significant for its biological interactions. The structural representation is as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antiviral and anticancer properties.
Antiviral Activity
Research indicates that compounds containing imidazole and thioether functionalities can exhibit antiviral properties. For instance, studies have shown that similar imidazole derivatives can inhibit viral replication in vitro against several viruses, including influenza and herpes simplex virus (HSV) . The specific antiviral mechanisms may involve interference with viral entry or replication processes.
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through the modulation of cellular pathways involved in cancer progression. Imidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit cell proliferation . The presence of the dimethylphenyl group may enhance lipophilicity, aiding in cellular uptake.
Case Studies and Research Findings
- Antiviral Mechanism : The compound may disrupt viral protein synthesis or interfere with the viral life cycle at multiple stages.
- Apoptotic Pathways : In cancer cells, it has been observed to activate caspases and alter Bcl-2 family protein expressions, promoting apoptosis.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Research Findings
- Electronic Effects : Ethoxy and methoxy substituents (electron-donating) enhance π-stacking interactions in enzyme active sites, whereas chlorine or sulfonyl groups (electron-withdrawing) may improve covalent binding but reduce solubility .
- Crystallographic Data : Related N-substituted acetamides (e.g., from ) exhibit planar amide groups and hydrogen-bonding motifs (N–H⋯O), which stabilize crystal packing and may influence solid-state bioavailability .
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and confirm substituent positions (e.g., ethoxyphenyl vs. methylphenyl groups).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isomers.
- X-ray Crystallography : Resolves conformational details (e.g., planarity of the acetamide group and dihedral angles between aromatic rings) .
- HPLC : Quantifies purity (>95% typically required for biological assays) .
How does the sulfanyl-acetamide linkage influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The sulfanyl (S–) group acts as a leaving group, enabling nucleophilic substitution at the acetamide’s α-carbon. Reactivity is enhanced in polar aprotic solvents (e.g., DMSO) due to stabilization of the transition state. However, competing oxidation to sulfoxide/sulfone derivatives may occur under acidic or oxidizing conditions, necessitating careful control of reaction environments. Computational studies (e.g., DFT) can predict site-specific reactivity .
What strategies can mitigate contradictory results in biological activity assays for this compound?
Q. Advanced
- Dose-response standardization : Ensure consistent molar concentrations across assays.
- Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts.
- Metabolic stability testing : Evaluate hepatic microsome stability to rule out rapid degradation in cell-based vs. cell-free assays.
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition studies .
What are the implications of the compound’s crystal packing and hydrogen bonding patterns on its stability and solubility?
Advanced
X-ray data reveal intermolecular N–H⋯O hydrogen bonds between acetamide groups, forming dimeric structures (R22(10) motifs). This packing reduces solubility in non-polar solvents but enhances thermal stability. Solubility in aqueous buffers can be improved by introducing hydrophilic substituents (e.g., –OH or –SO3H) on peripheral phenyl groups .
What are the common side reactions encountered during the synthesis of the imidazole ring in this compound, and how can they be controlled?
Q. Basic
- Oxidation of sulfanyl groups : Minimized by using reducing agents (e.g., ascorbic acid) and inert atmospheres.
- Ring-opening reactions : Occur under strong acidic/basic conditions; maintain pH 6–8 during cyclization.
- Byproduct formation : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
How can computational modeling predict the interaction between this compound and cytochrome P450 enzymes?
Q. Advanced
- Docking simulations (AutoDock Vina) : Map binding poses within CYP3A4/2D6 active sites, focusing on imidazole coordination to heme iron.
- MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories.
- ADMET predictors : Estimate metabolic sites (e.g., ethoxy group O-dealkylation) using tools like Schrödinger’s QikProp .
What purification techniques are recommended post-synthesis to achieve high purity?
Q. Basic
- Recrystallization : Use ethanol/water mixtures for high-melting-point intermediates.
- Column Chromatography : Separate polar byproducts with silica gel and dichloromethane/methanol eluents.
- Prep-HPLC : For final purification, employ C18 columns with acetonitrile/water gradients .
How does the substitution pattern on the phenyl groups affect the compound’s pharmacokinetic properties?
Q. Advanced
- 2,4-Dimethylphenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility.
- 4-Ethoxyphenyl : Introduces metabolic liability (O-deethylation) but stabilizes π-π stacking with aromatic residues in target proteins.
- SAR studies : Fluorine substitution at para positions (e.g., 4-fluorophenyl) can prolong half-life by reducing CYP-mediated oxidation .
What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
Q. Advanced
- Kinase inhibition profiling : Use radiometric (33P-ATP) or fluorescence-based (ADP-Glo) assays against a panel of 50+ kinases (e.g., JAK2, EGFR).
- Cellular proliferation assays : Test in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT/WST-1.
- Western blotting : Confirm downstream target modulation (e.g., phosphorylation status of STAT3 or ERK) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.